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molecular formula C10H11F2NO B8607313 3-(3,4-Difluorophenyl)pyrrolidin-3-ol

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8607313
M. Wt: 199.20 g/mol
InChI Key: XIOOWKGFGBAJQW-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

A mixture of enantiomer E1 of 1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol (0.81 g, 2.8 mmol), methanol (15 mL) and palladium on carbon (160 mg) was purged with nitrogen. Triethyl silane (6.5 g, 56 mmol) was added drop wise and the resulting mixture was stirred at ambient temperature for 3 h after which the mixture was filtrated over celite and evaporated. Methanol (15 mL) and palladium on carbon (160 mg) was added and the mixture was purged with nitrogen. Triethyl silane (6.5 g, 56 mmol) was added in 5 equal portions over 1.5 h and the resulting mixture was stirred at ambient temperature for 11.5 h. The mixture was filtrated over celite, evaporated and purified on a Biotage (solute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) to give the title compound (0.52 g). MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141, (97), 127 (54), 114 (48), 113 (85).
[Compound]
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=2)([OH:13])[CH2:9]1)C1C=CC=CC=1.C([SiH](CC)CC)C>[Pd].CO>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[CH:18][C:17]=1[F:20]

Inputs

Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)C1=CC(=C(C=C1)F)F
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 3 h after which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
was filtrated over celite
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Methanol (15 mL) and palladium on carbon (160 mg) was added
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 11.5 h
Duration
11.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated over celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on a Biotage (
WASH
Type
WASH
Details
solute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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